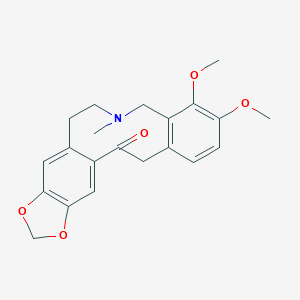

Allocryptopin

Overview

Description

Sensing of Different Human Telomeric G-Quadruplex DNA Topologies by Allocryptopine

Allocryptopine (ALL) is a natural alkaloid that has shown the ability to differentiate between two forms of human telomeric G-quadruplex DNAs (GQ-DNAs) based on the presence of K+ and Na+ ions. The study utilized steady-state and time-resolved spectroscopic techniques to establish that ALL interacts with GQ-DNAs through a static-type quenching mechanism with minimal dynamic collision. The affinity of ALL towards GQ-DNAs was appreciable, and it was able to convert both mixed-hybrid and basket-type antiparallel quadruplex structures to parallel types. The study also found that ALL exhibited modest selectivity for quadruplexes over duplex DNA, with a higher selectivity for antiparallel types. This selectivity is attributed to groove and/or loop binding, which is distinct from the conventional π-stacking of ligands on external G-quartets. The stabilization of both GQ-DNA topologies by ALL was moderate, and the dynamics of ALL within both DNA environments were demonstrated using time-resolved anisotropy measurements. The study's findings have implications for the development of biocompatible antitumor/anticancer agents targeting specific GQ-DNA conformations .

Effects of Allocryptopine on Oral Squamous Cell Carcinoma

Allocryptopine has been studied for its effects on the growth and metastasis of oral squamous cell carcinoma (OSCC) cells. The study found that allocryptopine treatment suppressed cell viability, migration, and invasion in a dose-dependent manner. It also influenced the expression of E-cadherin, N-cadherin, and Vimentin, which are markers of epithelial-mesenchymal transition (EMT). The study revealed that allocryptopine downregulated components of the Hedgehog signaling pathway, including patched receptor 1 (PTCH1), smoothened co-receptor (SMO), and Gli family (GLI1). Additionally, allocryptopine decreased the expression of Methyltransferase like 3 (METTL3) and inhibited N6-methyladenosine (m6A) modification of PTCH1. Overexpression of PTCH1 was found to reverse the effects of allocryptopine and induce the aggressiveness of OSCC cells. These findings suggest that allocryptopine could be a potential therapeutic agent for OSCC by targeting the m6A mediated Hedgehog signaling pathway .

Metabolism of Allocryptopine in Rat Liver

The metabolism of allocryptopine (AL) in rat liver S9 fraction was investigated using high-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry (HPLC/QqTOFMS). The study identified eight metabolites of AL, with seven being reported for the first time. The main metabolic pathways for AL included demethylenation of the 2,3-methylenedioxy group, demethylation of the 9,10-vicinal methoxyl group, and hydroxylation reactions. The study provided a detailed structural elucidation of AL metabolites and proposed tentative metabolic pathways based on these findings and previous reports. This research contributes to the understanding of the pharmacokinetics and metabolism of AL, which is important for its therapeutic application .

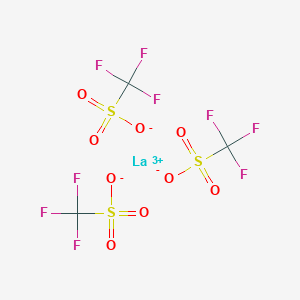

Synthesis and Characterization of Magnetic Molecularly Imprinted Polymers for Allocryptopine Extraction

A study focused on the synthesis and characterization of magnetic molecularly imprinted polymers (MMIP) for the selective extraction of allocryptopine from wastewater. MMIP was synthesized using Fe3O4@SiO2, 4-vinyl-pyridine, ethylene glycol dimethacrylate, and allocryptopine as the magnetic core, functional monomer, cross-linker, and template, respectively. The optimal ratio of 4-vinyl-pyridine to allocryptopine was determined through simulation. Various techniques were employed to determine the morphology and structure of MMIP, including transmission electron microscopy, vibration sample magnetometry, X-ray diffraction, Fourier transform infrared spectroscopy, and thermogravimetric analysis. The adsorption experiments demonstrated that MMIP had high selectivity, excellent recyclability, and good adsorption performance for allocryptopine. The adsorption process followed the Langmuir adsorption isotherm and pseudo-second-order kinetics model. The synthesized MMIP also showed potential for separating allocryptopine from the wastewater of Macleaya cordata .

Scientific Research Applications

Cancer Research :

- Allocryptopine has been studied for its effects on oral squamous cell carcinoma (OSCC). It has been found to suppress the proliferation and epithelial-mesenchymal transition (EMT) of OSCC cells via the N6-methyladenosine (m6A) mediated Hedgehog signaling pathway, thereby reducing the carcinogenic behaviors of OSCC (Gong et al., 2022).

Cardiovascular Research :

- The influence of Allocryptopine on cardiac electrophysiology has been investigated. It has been shown to have anti-arrhythmic effects, though the underlying mechanisms are not completely clear (Fu et al., 2014).

- Allocryptopine also affects outward potassium current and slow delayed rectifier potassium current in rabbit myocardium, suggesting its potential application in the treatment of cardiac arrhythmias (Fu et al., 2016).

Inflammatory Diseases :

- Research indicates that Allocryptopine may have anti-inflammatory properties, particularly in the context of inflammatory bowel disease (IBD). It has been observed to act on the CX3CL1–CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis pathway, thereby improving the intestinal barrier and reducing colitis response (Yang et al., 2023).

Neuroprotection :

- Allocryptopine's potential neuroprotective effects have been explored, particularly in relation to its anti-inflammatory actions, indicating a possible avenue for future therapeutic applications in neurodegenerative diseases.

Antiarrhythmic Effects :

- There is significant interest in Allocryptopine's antiarrhythmic actions, with studies focusing on its effects on multiple ion channels and reduced repolarization dispersion in various animal models. However, more research is needed to fully understand its properties and clinical efficacy in treating ventricular arrhythmias (Li et al., 2019).

Metabolism Research :

- The metabolism of Allocryptopine in the liver has been studied, highlighting its metabolic pathways which include demethylenation and hydroxylation, providing insights into its pharmacokinetics (Huang et al., 2016).

properties

IUPAC Name |

7,8-dimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4(9),5,7,14,16(20)-hexaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-22-7-6-14-9-19-20(27-12-26-19)10-15(14)17(23)8-13-4-5-18(24-2)21(25-3)16(13)11-22/h4-5,9-10H,6-8,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBRYAPKQCZIAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C(=C(C=C4)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871677 | |

| Record name | Allocryptopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allocryptopine | |

CAS RN |

24240-04-8, 485-91-6, 48216-02-0 | |

| Record name | β-Allocryptopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24240-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allocryptopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allocryptopine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Allocryptopine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024240048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allocryptopine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fagarine I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allocryptopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7,8,15-tetrahydro-3,4-dimethoxy-6-methyl[1,3]benzodioxolo[5,6-e][2]benzazecin-14(6H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allocryptopine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOCRYPTOPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK27J8ROYB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

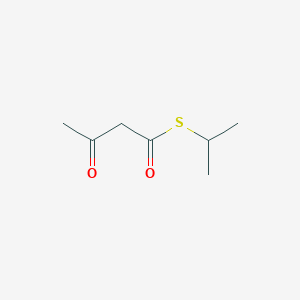

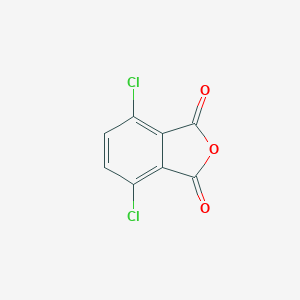

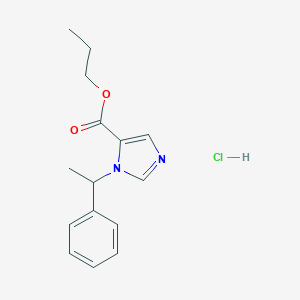

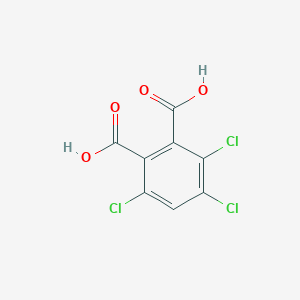

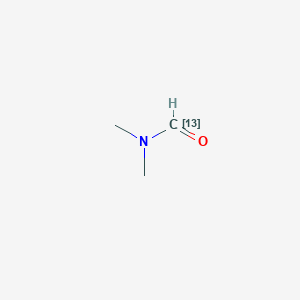

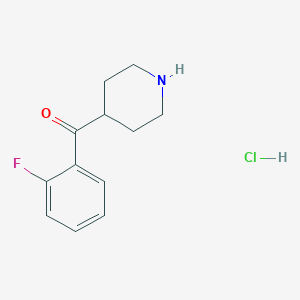

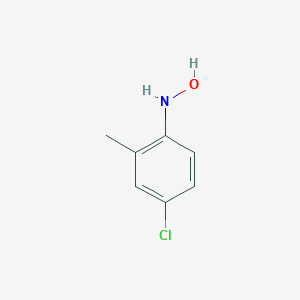

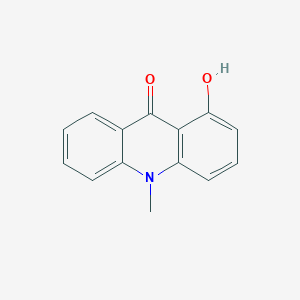

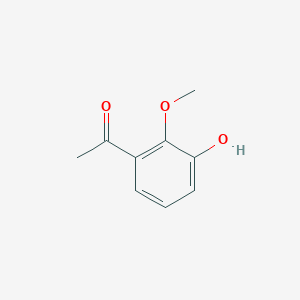

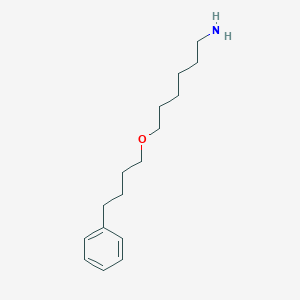

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate](/img/structure/B104853.png)

![4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride](/img/structure/B104879.png)